molecular formula C12H15N3O2 B14905356 6-Methyl-N-(6-oxopiperidin-3-yl)nicotinamide

6-Methyl-N-(6-oxopiperidin-3-yl)nicotinamide

Cat. No.: B14905356
M. Wt: 233.27 g/mol
InChI Key: VWNAQHDZAKTXAT-UHFFFAOYSA-N
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Description

6-Methyl-N-(6-oxopiperidin-3-yl)nicotinamide is a nicotinamide derivative characterized by a pyridine ring substituted with a methyl group at the 6-position and an amide-linked 6-oxopiperidin-3-yl moiety. Its molecular formula is C₁₂H₁₅N₃O₂, with a molecular weight of 233.27 g/mol. The compound is synthesized via carbodiimide-mediated coupling, such as using 1,1-carbonyldiimidazole (CDI), which enables efficient amidation between 6-methylnicotinic acid and 6-oxopiperidin-3-amine . This method offers advantages in yield and simplicity compared to traditional coupling agents.

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

6-methyl-N-(6-oxopiperidin-3-yl)pyridine-3-carboxamide

InChI

InChI=1S/C12H15N3O2/c1-8-2-3-9(6-13-8)12(17)15-10-4-5-11(16)14-7-10/h2-3,6,10H,4-5,7H2,1H3,(H,14,16)(H,15,17)

InChI Key

VWNAQHDZAKTXAT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NC2CCC(=O)NC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-N-(6-oxopiperidin-3-yl)nicotinamide typically involves the reaction of nicotinamide derivatives with piperidine derivatives under specific conditions. One common method involves the coupling of 6-methyl nicotinamide with 6-oxopiperidine in the presence of a suitable catalyst and solvent. The reaction conditions often include moderate temperatures and controlled pH to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-N-(6-oxopiperidin-3-yl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

6-Methyl-N-(6-oxopiperidin-3-yl)nicotinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in cancer treatment and neuroprotection.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-N-(6-oxopiperidin-3-yl)nicotinamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound may also influence cellular pathways, such as those involved in apoptosis and cell proliferation. Detailed studies are required to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Key Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
6-Methyl-N-(6-oxopiperidin-3-yl)nicotinamide C₁₂H₁₅N₃O₂ 233.27 6-methylpyridine, amide, 6-oxopiperidinyl
Nicotinamide (Vitamin B₃) C₆H₆N₂O 122.12 Pyridine, amide
(6S)-3-[(4S)-4-Cyano-2-oxopyrrolidin-1-yl]-6-methyl-N-(3,4,5-trifluorophenyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxamide (Patent Compound) C₂₂H₂₀F₃N₇O₂ 493.44 Pyrazolo-pyrazine, trifluorophenyl, cyano, oxopyrrolidinyl
  • Target Compound vs. Nicotinamide: The addition of a 6-methyl group and a 6-oxopiperidinyl substituent increases molecular weight by ~91% compared to nicotinamide.
  • Target Compound vs. Patent Compound : The patent compound features a pyrazolo-pyrazine core and trifluorophenyl group, contributing to higher hydrophobicity and molecular weight. Both compounds share amide and oxo-heterocyclic motifs but differ in core structure and substituent complexity .

Physicochemical Properties

Table 2: Physical Properties Comparison
Property This compound Nicotinamide Patent Compound
Melting Point (°C) ~180–185 (estimated) 128–131 Not reported
Solubility Moderate in polar solvents (e.g., DMSO) Highly water-soluble Likely low water solubility
Molecular Weight 233.27 122.12 493.44
Key Interactions Hydrogen bonding (amide, ketone) Hydrogen bonding (amide) Hydrophobic (CF₃), π-π stacking
  • Solubility: The target compound’s methyl and piperidinone groups reduce water solubility compared to nicotinamide, aligning with trends observed in lipophilic derivatives .
  • Thermal Stability: The higher molecular weight and rigid piperidinone ring suggest a higher melting point than nicotinamide.

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